3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Overview
Description
The compound “3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid” contains an indazole ring which is a bicyclic compound consisting of fused benzene and pyrazole rings. The “3-(Trifluoromethyl)” indicates a trifluoromethyl group (-CF3) attached to the third carbon of the indazole ring. The “5-carboxylic acid” indicates a carboxylic acid group (-COOH) attached to the fifth carbon of the indazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, with the trifluoromethyl group providing electron-withdrawing character, and the carboxylic acid group capable of forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to significantly influence the electronegativity, lipophilicity, and metabolic stability of a molecule .Scientific Research Applications
1. Supramolecular Structure Analysis
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, as part of the NH-indazoles family, has been studied for its supramolecular structure. X-ray crystallography has revealed that these compounds are 1H-tautomers and exhibit unique structural properties, such as forming helices of three-fold screw axis in their crystalline form. These properties are influenced by supramolecular interactions like hydrogen bonds and aromatic interactions (Teichert et al., 2007).
2. Synthesis and Functionalization
The compound has been used in the synthesis of various derivatives with potential biological activities. For example, its transformation into pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole has been explored. These derivatives have applications in the synthesis of amidates and other functional compounds (Schmidt et al., 2006).
3. Medicinal Chemistry
Although direct medicinal applications of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid were excluded from this inquiry, its derivatives have been investigated for various biological activities. For instance, synthesis of triazoles and their antimicrobial activity has been studied, showing the potential of these derivatives in medicinal chemistry (Holla et al., 2005).
4. Catalysis and Chemical Synthesis
The compound has been a focus in studies involving catalysis and chemical synthesis. For instance, its role in the regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free conditions demonstrates its potential as a building block in organic synthesis (Murugan et al., 2019).
5. Thermodynamic Properties
Studies on the enthalpy of formation for indazoles, including 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, contribute to understanding their thermodynamic properties. These studies are crucial for predicting the behavior of these compounds under different conditions (Orozco-Guareño et al., 2019).
6. Coordination Chemistry
Research on coordination polymers involving 1H-indazole-3-carboxylic acid provides insight into the potential of these compounds in the field of coordination chemistry. Such studies are relevant for the development of new materials and catalytic systems (Szmigiel-Bakalarz et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKPNGNKOMYRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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